molecular formula C19H21Cl2NO2 B1662314 (+/-)-AC 7954 Hydrochloride CAS No. 477313-09-0

(+/-)-AC 7954 Hydrochloride

Cat. No. B1662314
M. Wt: 366.3 g/mol
InChI Key: AJPGLOWFIBOGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-AC 7954 hydrochloride is a non-peptide UT receptor agonist . It displays potent activity at human and rat UT receptors .

Scientific Research Applications

Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor

A significant discovery in the scientific research of (+/-)-AC 7954 Hydrochloride is its identification as a nonpeptidic agonist of the urotensin-II receptor. This finding emerged from a functional cell-based screen, revealing that racemic (+/-)-AC 7954 had an EC50 of 300 nM at the human UII receptor and exhibited high selectivity. Further testing showed that the UII receptor activity predominantly resided in the (+) enantiomer of (+/-)-AC 7954. This nonpeptidic, druglike UII receptor agonist has been recognized for its potential as a pharmacological research tool and as a candidate for drug development (Croston et al., 2002).

Hydrogen Chloride and Hydrochloric Acid in Chemical Synthesis

Another area of relevance, although indirectly related to (+/-)-AC 7954 Hydrochloride, is the use of hydrogen chloride (HCl) in various applications such as organic and inorganic compound synthesis, salt formation, pH control, neutralizations, and surface cleaning. The distinct behaviors of HCl in different forms, especially in solutions other than hydrochloric acid, are crucial for understanding the chemical processes involving chloride salts, which could be relevant for the synthesis or application of (+/-)-AC 7954 Hydrochloride (Perumalla & Sun, 2012).

Development of Novel Urotensin II Receptor Agonists

Further research into (+/-)-AC 7954 Hydrochloride led to the development of various nonpeptidic urotensin II receptor agonists. These compounds, including ring-opened analogues of the isochromanone-based agonist AC-7954, demonstrated high potency and efficacy. The most notable among these was N-[1-(4-chlorophenyl)-3-(dimethylamino)-propyl]-4-phenylbenzamide oxalate, identified for its significant agonistic activity. The enantiomers of this compound were isolated, and their activities were characterized, providing deeper insights into the pharmacological potential of such compounds (Lehmann et al., 2006).

properties

IUPAC Name

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2.ClH/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19;/h3-10H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPGLOWFIBOGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432683
Record name 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-AC 7954 Hydrochloride

CAS RN

477313-09-0
Record name 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-AC 7954 Hydrochloride
Reactant of Route 2
(+/-)-AC 7954 Hydrochloride
Reactant of Route 3
Reactant of Route 3
(+/-)-AC 7954 Hydrochloride
Reactant of Route 4
Reactant of Route 4
(+/-)-AC 7954 Hydrochloride
Reactant of Route 5
(+/-)-AC 7954 Hydrochloride
Reactant of Route 6
Reactant of Route 6
(+/-)-AC 7954 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.